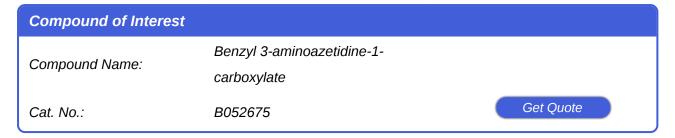


Spectroscopic and Structural Elucidation of Benzyl 3-aminoazetidine-1-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl 3-aminoazetidine-1-carboxylate**, a key building block in medicinal chemistry. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, tabulated format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Benzyl 3-aminoazetidine-1-carboxylate** (Molecular Formula: $C_{11}H_{14}N_2O_2$, Molecular Weight: 206.24 g/mol).[1]

Table 1: ¹H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.40 - 7.28	m	-	5H	Ar-H
5.12	S	-	2H	-CH₂-Ph
4.25	t	8.0	2H	Azetidine-H
3.75	t	8.0	2H	Azetidine-H
3.60 - 3.50	m	-	1H	Azetidine-CH- NH2
1.75	br s	-	2H	-NH2

Note: The ¹H NMR data is predicted based on the analysis of similar structures and general chemical shift principles. Experimental data may vary slightly.

Table 2: 13C NMR Data

Chemical Shift (δ) ppm	Assignment
156.5	C=O (Carbamate)
136.0	Ar-C (Quaternary)
128.6	Ar-CH
128.2	Ar-CH
128.0	Ar-CH
67.2	-CH ₂ -Ph
55.0	Azetidine-CH ₂
48.0	Azetidine-CH-NH ₂

Note: The ¹³C NMR data is predicted based on the analysis of similar structures and general chemical shift principles. Experimental data may vary slightly.



Table 3: FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H Stretch (Amine)
3030	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
1690	Strong	C=O Stretch (Carbamate)
1500 - 1400	Medium to Strong	C=C Stretch (Aromatic Ring)
1250	Strong	C-N Stretch
1100	Strong	C-O Stretch

Note: The FT-IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
206.11	[M]+ (Molecular Ion)[1]
162	[M - C ₂ H ₄ N] ⁺
108	[M - C ₆ H ₅ CH ₂ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Note: The mass spectrometry data is based on the exact mass and predicted fragmentation patterns.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **Benzyl 3-aminoazetidine-1-carboxylate**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Benzyl 3-aminoazetidine-1-carboxylate** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: 0-12 ppm.
 - Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 13C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.



 Data Processing: The FID is processed with a Fourier transform and an appropriate line broadening factor. Phase and baseline corrections are applied. Chemical shifts are referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Instrument: A standard FT-IR spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Parameters (for ESI-MS):
 - Ionization mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

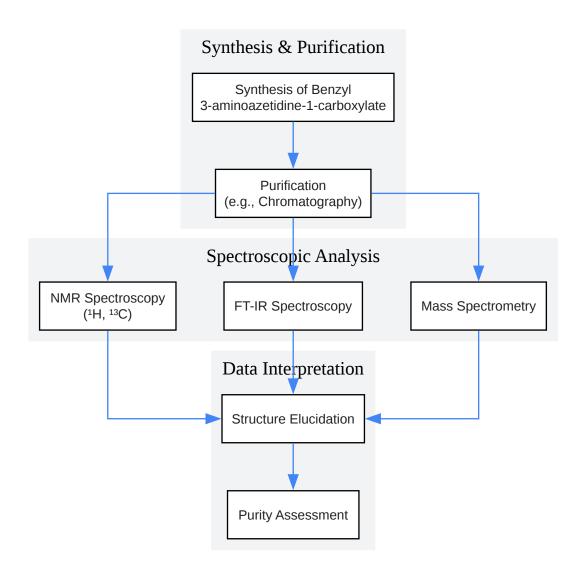


- o Capillary voltage: 3-4 kV.
- Nebulizing gas: Nitrogen, at a flow rate appropriate for the instrument.
- Drying gas: Nitrogen, at a temperature of 200-300 °C.
- Mass range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **Benzyl 3-aminoazetidine-1-carboxylate**.





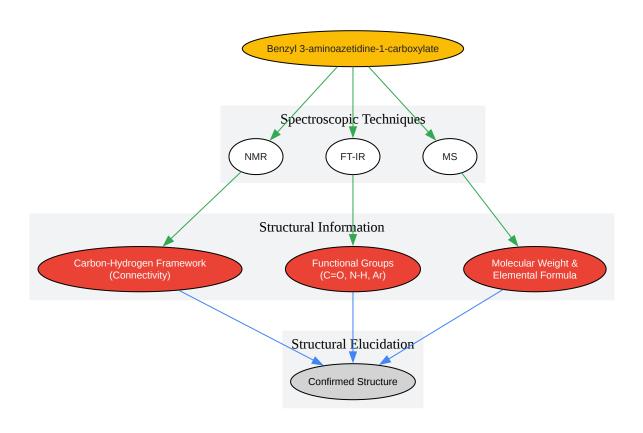
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **Benzyl 3-aminoazetidine-1-carboxylate**.





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References

- 1. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 PubChem [pubchem.ncbi.nlm.nih.gov]
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